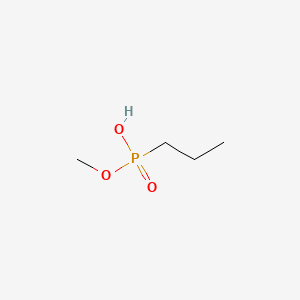

Propylphosphonic acid methyl ester

Description

Structure

3D Structure

Properties

CAS No. |

53621-95-7 |

|---|---|

Molecular Formula |

C4H11O3P |

Molecular Weight |

138.10 g/mol |

IUPAC Name |

methoxy(propyl)phosphinic acid |

InChI |

InChI=1S/C4H11O3P/c1-3-4-8(5,6)7-2/h3-4H2,1-2H3,(H,5,6) |

InChI Key |

RLDXWNAZJDJGCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCP(=O)(O)OC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Propylphosphonic Acid Methyl Ester and Analogues

Hydrolytic Stability and Degradation Kinetics of Propylphosphonates

The stability of phosphonate (B1237965) esters, such as propylphosphonic acid methyl ester, in aqueous environments is governed by their susceptibility to hydrolysis. This degradation process can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism and being influenced by different factors. libretexts.org

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of phosphonate esters is analogous to that of carboxylic esters and is generally understood to be the reverse of Fischer esterification. libretexts.org The reaction is initiated by the protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center. This process is typically reversible and does not proceed to completion unless a large excess of water is used. libretexts.org

Base-Catalyzed Hydrolysis Mechanisms and Steric Effects

Base-catalyzed hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom. libretexts.orgyoutube.com This reaction is generally irreversible as the resulting phosphonate anion is deprotonated under basic conditions, preventing the reverse reaction. The mechanism proceeds through a pentacoordinate intermediate or transition state, leading to the cleavage of the P-O ester bond and the formation of an alcohol and a carboxylate salt equivalent. libretexts.orgyoutube.com

Unlike acid-catalyzed hydrolysis, the rate of base-catalyzed hydrolysis is significantly influenced by steric effects. nih.gov Research comparing the hydrolysis rates of different dialkyl phosphonates has shown that steric hindrance around the ester group can dramatically slow down the reaction. For example, in one study, the base-catalyzed hydrolysis of a methyl phosphonate ester was found to be approximately 1000 times faster than that of its corresponding isopropyl derivative. nih.gov This highlights the sensitivity of the base-catalyzed pathway to the size of the alkoxy group. In contrast, under acidic conditions, the isopropyl ester hydrolyzed faster than the methyl ester, indicating that polar and steric effects have a less pronounced influence in the acid-catalyzed mechanism. nih.gov

Relative Hydrolysis Rates of Dialkyl Phosphonates

| Ester Group | Catalyst | Relative Rate | Reference |

|---|---|---|---|

| Methyl | Base | ~1000 | nih.gov |

| Isopropyl | Base | 1 | nih.gov |

| Methyl | Acid | 1 | nih.gov |

| Isopropyl | Acid | >1 | nih.gov |

Reaction Pathways Involving the Phosphorus Center

The phosphorus atom in this compound is the primary site of chemical reactivity, participating in a variety of substitution and rearrangement reactions.

Nucleophilic Substitution Reactions at Phosphorus

Nucleophilic substitution at the pentavalent phosphorus center of phosphonates is a fundamental reaction pathway. researchgate.net These reactions can proceed through two primary mechanisms: a concerted, SN2-type process or a two-step, addition-elimination process. sapub.org

Concerted Mechanism (SN2@P): This pathway involves a single pentacoordinate transition state where the nucleophile attacks the phosphorus atom from the backside relative to the leaving group. sapub.orgresearchgate.net Bond formation and bond breaking occur simultaneously. sapub.org

Stepwise (Addition-Elimination) Mechanism: This route proceeds through a more stable, pentacoordinate intermediate, often a trigonal bipyramidal (TBP-5C) species. sapub.org The nucleophile first adds to the phosphorus center to form this intermediate, which then undergoes the elimination of the leaving group in a second step. researchgate.net

The specific mechanism followed can depend on factors such as the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. sapub.orgresearchgate.net These substitution reactions are crucial for the synthesis of various organophosphorus compounds and for understanding the mode of action of some biologically active molecules. researchgate.net

Rearrangement Reactions and Phosphonate Transformations

Phosphonates and their derivatives can undergo several important rearrangement reactions, which involve the migration of groups to or from the phosphorus center.

One of the most significant is the phosphonate-phosphate rearrangement , also known as the researchgate.netmdpi.com-phospha-Brook rearrangement. mdpi.comrsc.org This reaction typically involves the isomerization of α-hydroxyphosphonates to phosphates and is often catalyzed by bases like sodium hydroxide or DBU. rsc.org The driving force for this rearrangement is the thermodynamic favorability of forming a P-O bond over a P-C bond. rsc.org The stereochemistry of this reaction has been studied, and it has been shown to proceed with retention of configuration at the phosphorus atom, particularly in cyclic systems. rsc.org

Another related transformation is the phosphonate-phosphinate rearrangement . acs.orgnih.gov This reaction involves the migration of an alkyl or aryl group from an oxygen atom to the phosphorus center, converting a phosphonate into a phosphinate. This process also typically occurs under basic conditions, often initiated by metalation with strong bases like s-butyllithium. acs.orgnih.gov These rearrangements demonstrate the versatility of the phosphonate scaffold in synthetic chemistry.

Intermolecular and Intramolecular Reactivity Studies

The reactivity of propylphosphonic acid derivatives extends to a variety of intermolecular and intramolecular processes.

Intramolecularly, the rearrangement reactions discussed previously, such as the phosphonate-phosphate rearrangement, serve as prime examples of the compound's ability to undergo internal transformations to yield more stable products. researchgate.netrsc.org

Intermolecularly, a key analogue, n-propylphosphonic acid cyclic anhydride (B1165640) (T3P®) , showcases the broad utility of the propylphosphonate group. chemicalbook.comwikipedia.org T3P is the trimeric anhydride of propylphosphonic acid and is widely used as a mild and efficient coupling agent and water scavenger in organic synthesis. chemicalbook.comwikipedia.org Its applications include:

Amide and Peptide Bond Formation: T3P activates carboxylic acids, facilitating their reaction with amines to form amides and peptides with high purity and yield, and with low levels of epimerization. chemicalbook.comfishersci.ca

Ester Synthesis and Dehydrations: It is employed in condensation reactions to form esters and to promote general dehydration reactions. chemicalbook.comfishersci.ca

Synthesis of Heterocycles: T3P promotes one-pot syntheses of various heterocyclic compounds, such as oxadiazoles (B1248032) and thiadiazoles, from carboxylic acids. chemicalbook.com

Lossen Rearrangement: It serves as an effective promoter for the Lossen rearrangement, which is used to synthesize ureas and carbamate (B1207046) derivatives. fishersci.ca

These intermolecular applications, facilitated by the propylphosphonic anhydride analogue, underscore the significant reactivity of the phosphonic acid group in promoting the formation of new chemical bonds.

Reactivity in Diverse Organic Transformations (e.g., Amidation, Cyclization)

Propylphosphonic anhydride (T3P®) has established itself as a premier reagent for facilitating condensation reactions, which are fundamental to the synthesis of numerous organic molecules, including pharmaceuticals and fine chemicals. researchgate.netdeepdyve.com Its utility stems from its ability to activate carboxylic acids, transforming them into reactive intermediates that readily couple with nucleophiles like amines, all while producing byproducts that are easily removed with a simple aqueous workup. youtube.com

Amidation Reactions

T3P® is exceptionally efficient for promoting the formation of amide bonds, a critical linkage in peptides and many biologically active molecules. youtube.com The general mechanism involves the activation of a carboxylic acid by T3P®, forming a mixed phosphonic-carboxylic anhydride intermediate. This highly reactive species is then susceptible to nucleophilic attack by a primary or secondary amine, yielding the desired amide and water-soluble phosphonate byproducts. youtube.com This process is valued for its mild conditions, high yields, and low risk of epimerization, which is particularly crucial when working with chiral amino acids in peptide synthesis. youtube.comimperial.ac.uk

The versatility of T3P® in amidation is demonstrated by its compatibility with a wide range of substrates. It can be used for standard peptide couplings, the synthesis of Weinreb amides, and the formation of complex amides from various carboxylic acids and amines. researchgate.netdeepdyve.com

Interactive Table 1: Examples of T3P®-Mediated Amidation Reactions

| Carboxylic Acid Substrate | Amine Substrate | Solvent | Product | Yield (%) | Reference |

| Benzoic Acid | Aniline | Ethyl Acetate (B1210297) | N-Phenylbenzamide | >95% | youtube.com |

| N-Boc-Alanine | Glycine Methyl Ester | Dichloromethane | N-Boc-Ala-Gly-OMe | High | imperial.ac.uk |

| 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Various Amines | Not Specified | 3-(Trifluoromethyl)-1H-pyrazole-5-carboxamides | Good | sigmaaldrich.com |

| Acetic Acid | Benzylamine | Ethyl Acetate | N-Benzylacetamide | High | youtube.com |

Cyclization Reactions

The dehydrating power of T3P® makes it an excellent tool for promoting intramolecular condensation reactions, leading to the formation of various heterocyclic structures. researchgate.netyoutube.com These cyclization reactions often proceed through an initial amide bond formation, followed by an intramolecular ring closure facilitated by T3P®-mediated dehydration.

For instance, T3P® has been successfully employed in the one-pot synthesis of fused heterocyclic rings like imidazo[1,5-a]pyridines. This transformation involves the coupling of a carboxylic acid with a 2-aminoalkylpyridine, where T3P® first promotes the amidation and subsequently catalyzes the cyclodehydration to furnish the final bicyclic product. deepdyve.com Similarly, it is used in the synthesis of benzimidazoles, benzothiazoles, and benzoxazoles under microwave irradiation. sigmaaldrich.com

Interactive Table 2: Examples of T3P®-Mediated Cyclization Reactions

| Starting Materials | Reagent(s) | Solvent | Heterocyclic Product | Yield (%) | Reference |

| 2-Aminobenzimidazole, Carboxylic Acid | T3P® | Microwave | Substituted Benzimidazoles | Good | sigmaaldrich.com |

| 2-Aminothiophenol, Carboxylic Acid | T3P® | Microwave | Substituted Benzothiazoles | Good | sigmaaldrich.com |

| o-Phenylenediamine, o-Aminophenol | T3P®, Carboxylic Acid | Microwave | Benzimidazoles, Benzoxazoles | Good | sigmaaldrich.com |

| Arylhydrazines | T3P® | Microwave | Substituted Indoles (Fischer Indolization) | Good | sigmaaldrich.com |

Solvent Effects on Reaction Outcomes

The choice of solvent is a critical parameter in organic synthesis, capable of dramatically influencing reaction rates, pathways, and yields. This is particularly true for reactions involving organophosphorus esters, where solvent-solute interactions can stabilize or destabilize ground states and transition states. frontiersin.orgresearchgate.net

The reactivity of organophosphorus esters is highly sensitive to the polarity and proticity of the solvent. chemistrytalk.orgdifferencebetween.com Solvents are broadly categorized as polar protic (e.g., water, ethanol), which can donate hydrogen bonds, and polar aprotic (e.g., DMSO, DMF, acetonitrile), which possess a dipole moment but cannot donate hydrogen bonds. chemistrytalk.orglibretexts.org

Influence of Polar Aprotic vs. Protic Solvents

Studies on the hydrolysis of phosphate (B84403) monoesters, close relatives of phosphonates, reveal the profound impact of the solvent. For example, the hydrolysis rate of the p-nitrophenyl phosphate dianion increases by a factor of 10⁶ to 10⁷ when the solvent is changed from water to over 95% aqueous dimethyl sulfoxide (B87167) (DMSO). frontiersin.org This dramatic acceleration is enthalpic in origin, reflecting a significant stabilization of the transition state by the polar aprotic solvent and desolvation of the reacting phosphoryl group. frontiersin.org In contrast, reactions in less polar protic solvents like tert-butyl alcohol are significantly slower than in water due to increased activation enthalpies. frontiersin.org

Polar aprotic solvents are generally favored for reactions involving nucleophilic attack, such as the Horner-Wadsworth-Emmons reaction which utilizes phosphonate esters. numberanalytics.com Solvents like DMF and DMSO are commonly used because they effectively solvate cations while leaving the anionic nucleophile relatively "bare" and more reactive. numberanalytics.comyoutube.com Protic solvents, conversely, can form a solvent shell around the nucleophile through hydrogen bonding, stabilizing it and thereby decreasing its reactivity. reddit.com

The McKenna reaction, which involves the dealkylation of phosphonate esters using bromotrimethylsilane, demonstrates a practical application of solvent choice. While it can be run in various solvents, the use of a polar aprotic solvent like acetonitrile (B52724) is common due to its good solubilizing properties for the phosphonate ester. beilstein-journals.org

Interactive Table 3: General Solvent Effects on Organophosphorus Ester Reactions

| Solvent Type | Common Examples | Effect on Nucleophilic Reactions | Rationale | Reference |

| Polar Protic | Water, Ethanol, Methanol (B129727) | Can decrease rate | Stabilizes nucleophile via H-bonding, increasing activation energy. | frontiersin.orgreddit.com |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Often increases rate | Solvates cation but not the anionic nucleophile, increasing nucleophile reactivity. Stabilizes polar transition states. | frontiersin.orgnumberanalytics.com |

| Non-Polar | Toluene, Hexane | Variable, often slow | Poor solubility for polar reactants and intermediates. | acs.org |

Advanced Analytical Techniques for Propylphosphonic Acid Methyl Ester and Its Environmental Metabolites

Chromatographic Separation and Detection Methods

Chromatography, coupled with mass spectrometry, forms the cornerstone of analytical methodologies for propylphosphonic acid methyl ester. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the target analytes and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. gcms.cz However, propylphosphonic acid and its esters often require derivatization to increase their volatility for successful GC analysis. osti.govosti.gov This method provides excellent separation efficiency and, when coupled with a mass spectrometer, offers high sensitivity and specificity for trace-level detection. gcms.czchromatographyonline.com The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fingerprint for each compound and enabling its identification even in complex mixtures. nih.govresearchgate.net For enhanced sensitivity in complex samples, tandem mass spectrometry (GC-MS/MS) can be employed. This technique involves multiple stages of mass analysis, which helps to reduce background noise and improve the limit of detection for target analytes. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Complex Matrices

For non-volatile or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. sepscience.comnih.gov These techniques are particularly well-suited for analyzing complex environmental and biological samples. nih.gov LC separates the components of a mixture in the liquid phase, which are then introduced into the mass spectrometer for detection. The use of techniques like electrospray ionization (ESI) allows for the analysis of a wide range of polar compounds that are not amenable to GC-MS. sepscience.com LC-MS/MS further enhances selectivity and sensitivity, which is crucial when dealing with the matrix effects often encountered in complex samples. nih.govmdpi.com These matrix effects can either suppress or enhance the ionization of the target analyte, impacting the accuracy of quantification. nih.gov

High Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)

High-performance liquid chromatography-inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a highly sensitive technique for the speciation of organophosphorus compounds. nih.govresearchgate.net This method couples the separation power of HPLC with the element-specific detection of ICP-MS. nih.gov The ICP-MS can detect phosphorus atoms with very low detection limits, making it ideal for the trace analysis of this compound and its metabolites. nih.govresearchgate.net This technique provides information not only on the quantity of phosphorus present but also on its chemical form. Recent advancements using tandem ICP-MS (ICP-MS/MS) have shown a significant improvement in detection limits compared to single quadrupole ICP-MS. nih.govresearchgate.net

Sample Preparation and Derivatization Strategies for Analytical Characterization

Effective sample preparation is a critical step in the analytical workflow for this compound. The primary goals are to isolate the target analytes from the sample matrix, pre-concentrate them to detectable levels, and, if necessary, convert them into a form suitable for analysis.

Solid-Phase Extraction (SPE) Techniques for Environmental Samples

Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from environmental samples like water and soil. nih.govmdpi.commdpi.com The technique involves passing the sample through a cartridge containing a solid adsorbent material. mdpi.com The choice of adsorbent depends on the polarity of the target analyte and the sample matrix. For polar compounds like phosphonic acids, hydrophilic sorbents are often employed. mdpi.com The adsorbed analytes are then eluted with a small volume of a suitable solvent, effectively concentrating them and removing interfering substances. nih.gov SPE is considered a more environmentally friendly alternative to traditional liquid-liquid extraction as it significantly reduces the consumption of organic solvents. nih.govrsc.org

Below is an interactive table summarizing various SPE sorbents and their applications in the analysis of organic compounds from environmental samples.

Derivatization for Enhanced Volatility and Detectability (e.g., Pyrolytic Methylation, Silylation)

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. research-solution.com For GC-MS analysis of polar compounds like propylphosphonic acid, derivatization is often essential to increase their volatility and thermal stability. phenomenex.blog

Pyrolytic Methylation: This technique involves the on-line methylation of analytes in the injector port of the gas chromatograph. nih.gov Reagents such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) are used to convert acidic protons into methyl groups, thereby increasing the volatility of the compound. nih.gov This method is rapid and requires minimal sample handling. nih.gov

Silylation: Silylation is a common derivatization technique where an active hydrogen in the analyte is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. research-solution.comphenomenex.blog This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC-MS analysis. phenomenex.blogyoutube.com Various silylating reagents are available, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comresearchgate.net The choice of reagent and reaction conditions depends on the specific functional groups present in the analyte. youtube.com

The following interactive table provides a comparison of different derivatization techniques used in GC-MS analysis.

Spectroscopic Elucidation in Research Contexts

In the research and environmental monitoring of organophosphorus compounds, definitive structural identification is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide the necessary tools for the unambiguous confirmation of this compound and the identification of its transformation products in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C, and ³¹P, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in its structure. The propyl group (CH₃CH₂CH₂-) will give rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and a doublet of triplets for the methylene protons adjacent to the phosphorus atom (CH₂-P). The methyl ester group (-OCH₃) will produce a characteristic doublet due to coupling with the phosphorus nucleus.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, each unique carbon atom will produce a separate signal. The three carbons of the propyl group will be observed at distinct chemical shifts, with the carbon directly bonded to the phosphorus atom showing a characteristic large coupling constant (¹JPC). The methyl ester carbon will also appear as a doublet due to two-bond coupling with the phosphorus atom (²JPC).

³¹P NMR Spectroscopy

³¹P NMR is particularly diagnostic for organophosphorus compounds. This compound will exhibit a single resonance in the proton-decoupled ³¹P NMR spectrum, in a chemical shift region characteristic of phosphonates. slideshare.net The exact chemical shift provides sensitive information about the electronic environment of the phosphorus atom.

The following table summarizes the predicted NMR spectral data for this compound, based on established chemical shift correlations and data from structurally similar compounds. docbrown.infovaia.comshout.educationdocbrown.info

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | CH₃-CH₂- | ~1.0 | Triplet (t) | J(H,H) ≈ 7.5 |

| -CH₂-CH₂-P | ~1.7 | Sextet or Multiplet (m) | J(H,H) ≈ 7.5, J(H,P) ≈ 18 | |

| -CH₂-P | ~1.8 | Doublet of Triplets (dt) | J(H,H) ≈ 7.5, J(H,P) ≈ 18 | |

| P-OCH₃ | ~3.7 | Doublet (d) | ³J(H,P) ≈ 11 | |

| ¹³C | CH₃-CH₂- | ~16 | Doublet (d) | ³J(C,P) ≈ 6 |

| -CH₂-CH₂-P | ~17 | Doublet (d) | ²J(C,P) ≈ 4 | |

| -CH₂-P | ~26 | Doublet (d) | ¹J(C,P) ≈ 140 | |

| P-OCH₃ | ~52 | Doublet (d) | ²J(C,P) ≈ 7 | |

| ³¹P | P | ~30-34 | Multiplet | - |

Mass Spectrometry Fragmentation Analysis for Metabolite Identification

Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is a powerful tool for detecting and identifying trace amounts of this compound and its environmental metabolites.

The primary route of environmental degradation for phosphonate (B1237965) esters is hydrolysis of the ester bond. nih.govresearchgate.net Therefore, the principal environmental metabolite of this compound is Propylphosphonic acid . The identification of this metabolite is key to assessing the environmental fate and persistence of the parent compound.

In a typical Electron Ionization (EI) mass spectrum, the parent molecule (molecular ion, M⁺) of this compound would undergo characteristic fragmentation. The analysis of these fragment ions allows for structural confirmation. Common fragmentation pathways for organophosphorus esters include cleavage of the P-O, P-C, and C-O bonds, as well as rearrangements. libretexts.orgchemguide.co.uk

The primary metabolite, Propylphosphonic acid, is non-volatile and requires derivatization, typically methylation or silylation, prior to GC-MS analysis to convert it into a more volatile form. nih.gov LC-MS/MS can be used to analyze the metabolite directly from aqueous samples. researchgate.net The fragmentation pattern of the derivatized metabolite provides definitive evidence for its identification.

The table below outlines the expected key mass spectral fragments for this compound and its primary hydrolysis metabolite, Propylphosphonic acid (analyzed as its dimethyl ester derivative for GC-MS compatibility).

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Plausible Fragment Structure/Loss |

|---|---|---|---|

| This compound | 138 | 123 | [M - CH₃]⁺ |

| 107 | [M - OCH₃]⁺ | ||

| 97 | [CH₃O-P(O)OH]⁺ or [M - C₃H₅]⁺ | ||

| 79 | [P(O)(OH)₂]⁺ | ||

| Propylphosphonic acid (as dimethyl ester derivative) | 152 | 121 | [M - OCH₃]⁺ |

| 109 | [M - C₃H₇]⁺ | ||

| 97 | [CH₃O-P(O)OH]⁺ | ||

| 79 | [P(O)(OH)₂]⁺ |

The combination of retention time from chromatography and the unique fragmentation pattern from mass spectrometry provides a highly selective and sensitive method for the confident identification of this compound and its metabolites in environmental research contexts.

Environmental Dynamics and Biogeochemical Cycling of Propylphosphonates

Microbial Degradation Pathways of Organophosphonates

Microorganisms have evolved sophisticated enzymatic systems to scavenge phosphorus from organophosphonates, especially in phosphate-limited environments. mdpi.com These pathways are the primary mechanism for the biodegradation of compounds like propylphosphonic acid. For its methyl ester, an initial hydrolysis of the ester bond is a prerequisite for the cleavage of the C-P bond. Enzymes such as phosphodiesterases are capable of hydrolyzing phosphonate (B1237965) esters, releasing the corresponding phosphonic acid. nih.govnih.gov

The Carbon-Phosphorus (C-P) lyase pathway is a widespread bacterial mechanism for cleaving the C-P bond in a variety of phosphonates. advancedsciencenews.com This multi-enzyme complex, encoded by the phn operon in organisms like Escherichia coli, exhibits broad substrate specificity, allowing it to act on diverse alkyl and aryl phosphonates. researchgate.netnih.gov The pathway is typically induced under phosphate (B84403) starvation conditions, enabling bacteria to utilize phosphonates as an alternative phosphorus source. advancedsciencenews.comnih.gov

A critical initial step for the degradation of propylphosphonic acid methyl ester is the hydrolysis of the methyl ester group to form propylphosphonic acid, as the C-P lyase complex acts on the phosphonate anion, not its esterified form.

Table 1: Key Protein Complexes in the C-P Lyase Pathway and Their Functions

| Gene Products | Function | Reference |

| PhnC, PhnD, PhnE | Form an ATP-binding cassette (ABC) transporter system for the uptake of phosphonates into the bacterial cell. | advancedsciencenews.comnih.gov |

| PhnG, PhnH, PhnI, PhnJ | Constitute the core C-P lyase enzyme complex responsible for C-P bond cleavage. | advancedsciencenews.com |

| PhnJ | A radical SAM enzyme believed to directly catalyze the homolytic cleavage of the C-P bond. | advancedsciencenews.comnih.gov |

| PhnK, PhnL, PhnM | Accessory proteins required for the overall C-P lyase pathway. | researchgate.net |

| PhnO | An N-acetyltransferase that detoxifies certain aminophosphonates, expanding the substrate range of the pathway. | mdpi.com |

In addition to the C-P lyase pathway, microorganisms employ other enzymatic strategies to break down phosphonates. These can be broadly categorized into hydrolytic and oxidative pathways.

Phosphonohydrolases: These enzymes, also known as phosphonatases, typically act on phosphonates that have a β-carbonyl group, which facilitates the hydrolytic cleavage of the C-P bond. researchgate.net However, the term can also more broadly refer to enzymes that hydrolyze bonds within phosphonate-containing molecules. In the context of this compound, hydrolases such as phosphodiesterases play a crucial role by first cleaving the P-O-C ester bond. nih.gov This enzymatic hydrolysis is essential to yield propylphosphonic acid, which can then be processed by C-P bond cleaving enzymes. nih.govtamu.edu

Phosphonate Oxidative Pathways: A distinct mechanism for C-P bond cleavage involves oxidation. Recently discovered pathways utilize non-heme iron-dependent oxygenases. nih.govresearchgate.net A well-characterized example is the PhnY/PhnZ system, which degrades 2-aminoethylphosphonate (2-AEP). nih.gov PhnY, an Fe(II)/α-ketoglutarate-dependent oxygenase, first hydroxylates the carbon atom bonded to phosphorus. Subsequently, the second enzyme, PhnZ, an HD-domain oxygenase, catalyzes the oxidative cleavage of the now-weakened C-P bond. nih.govnih.gov Similar pathways, like the TmpA/TmpB system, have been identified for other phosphonates, indicating a conserved strategy. nih.gov It is plausible that propylphosphonic acid, after being formed from its methyl ester, could be a substrate for analogous oxidative systems in the environment.

The enzymatic machinery for phosphonate degradation is globally distributed in microbial communities, particularly in marine and soil environments where phosphorus can be a limiting nutrient. mdpi.comnih.gov Studies of marine metagenomes have revealed a high abundance and diversity of genes for phosphonate metabolism. researchgate.net The presence of phn genes and evidence of their expression in various ecosystems confirms that C-P bond cleavage is an active and significant biogeochemical process. nih.govresearchgate.net The ability to degrade phosphonates has been identified in a wide array of bacteria, highlighting the importance of these pathways in the environmental phosphorus cycle. nih.govresearchgate.net Therefore, in environments with competent microbial populations, propylphosphonic acid derived from its methyl ester is expected to undergo enzymatic C-P bond cleavage.

Environmental Occurrence and Persistence Studies of Propylphosphonates

There is a notable lack of direct research and data within scientific literature concerning the specific environmental occurrence and persistence of this compound. Typically, environmental studies on organophosphorus compounds prioritize those with extensive application histories and established toxicological profiles, such as certain pesticides and the degradation products of chemical warfare agents.

To approximate the potential environmental behavior of this compound, it is instructive to examine the broader category of alkylphosphonates.

General Environmental Fate of Alkylphosphonates

A defining characteristic of alkylphosphonates is their robust carbon-phosphorus (C-P) bond, which confers significant resistance to chemical hydrolysis, thermal decomposition, and photolytic degradation. nih.gov Consequently, the principal pathway for the environmental degradation of these compounds is through microbial activity. nih.gov

Certain prokaryotic microorganisms, and to a lesser extent, lower eukaryotes, possess the metabolic capability to cleave the C-P bond via several enzymatic routes. nih.govmsu.ru The C-P lyase pathway is among the most significant of these mechanisms. nih.govmsu.ru This biological process enables microorganisms to utilize phosphonates as a source of phosphorus, a crucial function in environments where phosphorus is a limiting nutrient. documentsdelivered.com

For O-alkyl alkylphosphonates, the process of biodegradation is believed to proceed in a sequential manner. The initial step involves the aerobic cleavage of the alkoxy group—in the context of this compound, this would be the methyl ester group—which results in the release of the corresponding alcohol, in this case, methanol (B129727). Following this, the alkyl-phosphorus bond is broken, yielding the corresponding alkane (propane) and an inorganic phosphate. documentsdelivered.com

Data on Related Organophosphorus Compounds

In the absence of specific data for this compound, examining monitoring data for other organophosphorus compounds, such as widely used pesticides and their byproducts, can offer a general context for the potential environmental distribution of such chemicals. These compounds are frequently detected in both surface and groundwater, although usually at low concentrations, typically in the range of micrograms per liter (µg/L) or less. nih.gov For instance, various studies have identified the presence of organophosphorus pesticides in environmental samples, as detailed in the subsequent tables.

Table 1: Detection of Selected Organophosphorus Pesticides in Water Samples

| Compound | Water Type | State(s) | No. of Samples with Detections / Total Samples | 85th Percentile of Detectable Concentrations (µg/L) | Highest Concentration (µg/L) |

|---|---|---|---|---|---|

| Methyl Parathion | Surface Water | 22 | 1,402 / 29,002 | 1.2 | 13 |

| Methyl Parathion | Groundwater | 22 | 25 / 2,878 | 1 | 1.6 |

| Diazinon | Surface Water | 46 | 7,230 / 23,227 | 200 | 33,400 |

| Diazinon | Groundwater | 46 | 115 / 3,339 | 0.25 | 84 |

| Terbufos | Surface Water | 5 | 444 / 2,106 | 0.1 | 2.3 |

| Terbufos | Groundwater | 5 | 9 / 283 | 3 | 3 |

Source: U.S. Environmental Protection Agency (EPA), as cited in a 1987 report. nih.gov

Table 2: Environmental Monitoring of Organophosphorus Pesticides in a French Study (2002)

| Compound | Matrix | Detection Frequency (Workers) | Median Concentration (Workers) | Detection Frequency (General Population) | Median Concentration (General Population) |

|---|---|---|---|---|---|

| Total OPs | Indoor Air | - | 185 pmol/m³ | - | Not Detectable |

| Total OPs | Hand Wipes | - | 1250 pmol/hands | - | 475 pmol/hands |

| Dialkylphosphates (DAPs) | Urine | Not significantly different | 168 nmol/g creat | Not significantly different | 241 nmol/g creat |

Source: Environmental and biological monitoring of exposure to organophosphorus pesticides. researchgate.net

It is critical to underscore that the data presented for these pesticides are not directly representative of the environmental occurrence or persistence of this compound. They do, however, serve to illustrate that organophosphorus compounds can be distributed across various environmental compartments as a consequence of their application and use. The current void of data specifically for this compound suggests that it is either not considered a significant environmental contaminant based on present understanding, or its presence in the environment has not yet been a subject of investigation.

Computational and Theoretical Investigations of Propylphosphonic Acid Methyl Ester Systems

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the three-dimensional structure and electronic landscape of propylphosphonic acid methyl ester. These studies form the basis for understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a standard method for the geometry optimization and calculation of electronic properties of organophosphorus compounds. researchgate.netresearchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), can accurately predict its structural parameters. researchgate.netijcce.ac.ir These calculations determine the most stable conformation by minimizing the molecule's energy, providing precise data on bond lengths, bond angles, and dihedral angles. nih.gov

The optimized geometry reveals a tetrahedral arrangement around the central phosphorus atom. The electronic structure and charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.govbhu.ac.in For this compound, the MEP map would show a significant negative potential around the phosphoryl oxygen (P=O) and the ester oxygen, indicating these are the primary sites for electrophilic attack. Conversely, positive potential would be located around the hydrogen atoms, marking them as sites susceptible to nucleophilic attack. bhu.ac.in

Table 1: Predicted Geometric Parameters for a Representative Phosphonate (B1237965) Structure using DFT Note: Data is representative of typical organophosphonate structures as determined by DFT calculations.

| Parameter | Bond | Predicted Value |

| Bond Length | P=O | ~1.48 Å |

| Bond Length | P-O (Ester) | ~1.60 Å |

| Bond Length | P-C (Propyl) | ~1.80 Å |

| Bond Length | O-CH₃ (Ester) | ~1.45 Å |

| Bond Angle | O=P-O | ~115° |

| Bond Angle | O=P-C | ~112° |

| Bond Angle | O-P-C | ~105° |

| Bond Angle | P-O-C (Ester) | ~118° |

This table is generated based on typical values found in computational studies of similar organophosphorus compounds.

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. nih.govpku.edu.cn It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies of these orbitals and the energy gap between them (ΔE = ELUMO – EHOMO) are powerful indicators of a molecule's kinetic stability and reactivity. ijcce.ac.ir

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is typically localized on the non-bonding orbitals of the phosphoryl and ester oxygen atoms, making these the primary nucleophilic centers. The LUMO is generally centered on the P-O antibonding orbitals, indicating the phosphorus atom is the main electrophilic site.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify chemical behavior. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electronegativity (χ): The power of an atom to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

Analysis of these descriptors for related phosphonate compounds reveals they are generally reactive molecules, with the specific values depending on the substituents attached to the phosphorus atom. ijcce.ac.ir

Table 2: Representative FMO Energies and Global Reactivity Descriptors for a Phosphonate Note: Values are illustrative based on DFT calculations for analogous compounds. ijcce.ac.ir

| Parameter | Symbol | Representative Value | Unit |

| HOMO Energy | EHOMO | -7.5 | eV |

| LUMO Energy | ELUMO | -1.2 | eV |

| HOMO-LUMO Gap | ΔE | 6.3 | eV |

| Chemical Hardness | η | 3.15 | eV |

| Electronegativity | χ | 4.35 | eV |

| Electrophilicity Index | ω | 3.01 | eV |

This table is generated based on typical values found in computational studies of similar organophosphorus compounds.

Mechanistic Modeling of Reactions and Transformations

Computational modeling is instrumental in mapping the reaction pathways of this compound. By simulating reaction mechanisms, researchers can identify intermediates, calculate energy barriers, and analyze transition states to understand how transformations occur at the molecular level.

The formation of this compound from propylphosphonic acid and methanol (B129727) is a classic esterification reaction. Computational studies on analogous esterification reactions, such as those catalyzed by acids or coupling agents, help elucidate the probable mechanism. organic-chemistry.org The reaction likely proceeds via a nucleophilic substitution at the phosphorus center.

In an acid-catalyzed mechanism, a proton would first activate the phosphonic acid by protonating the phosphoryl oxygen. This increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol. This step forms a pentacoordinate intermediate. Subsequently, a water molecule is eliminated, and deprotonation yields the final methyl ester product. DFT calculations can model the energy profile of this entire pathway, determining the activation energies for each step and confirming the structure of the intermediates.

Transition State (TS) analysis is a critical component of mechanistic modeling. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. Computational chemistry allows for the precise location and characterization of these fleeting structures.

For reactions involving phosphonates, such as hydrolysis or reactions with nucleophiles, TS analysis provides invaluable insight. For instance, in a study of reactions involving propylphosphonic anhydride (B1165640) (T3P®), a related compound, computational methods were used to determine the transition state and associated activation energies (ΔG‡). csic.es This analysis confirmed that certain side reactions were thermodynamically more favorable, explaining experimental observations. csic.es By analyzing the geometry of the transition state for a reaction involving this compound, one can understand the stereochemical outcome and the electronic factors that stabilize this high-energy species.

Table 3: Example of Calculated Activation Energy from a Transition State Analysis of a T3P® Reaction csic.es

| Reaction | Reactants | Activation Free Energy (ΔG‡) |

| Main Reaction | Fmoc-AA with T3P® | 27.880 kcal/mol |

| Side Reaction | DMA with mixed anhydride | 29.432 kcal/mol |

This table illustrates the type of data obtained from transition state analysis in a related phosphonic anhydride system, showing the energy barriers that govern reaction pathways.

Applications of Propylphosphonic Acid Methyl Ester and Derivatives in Advanced Organic Synthesis

Propylphosphonic Anhydride (B1165640) (T3P) as a Key Reagent in Peptide and Amide Chemistry.core.ac.uknih.govimperial.ac.uk

Propylphosphonic anhydride (T3P®) has gained significant traction as a powerful coupling reagent for the formation of amide and peptide bonds. nih.govribbitt.com Its growing popularity stems from its ability to facilitate these reactions with high efficiency, minimal side reactions, and often under mild conditions. core.ac.uknih.gov T3P® is considered a "green" reagent due to its low toxicity and the formation of water-soluble byproducts that are easily removed during workup. imperial.ac.ukcsic.es

The mechanism of T3P®-mediated amide bond formation involves the activation of a carboxylic acid to form a mixed anhydride intermediate. This highly reactive species is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond. nih.gov This process is biomimetic, mirroring the activation of carboxylic acids by ATP-grasp enzymes in biological systems. nih.govdntb.gov.ua

Racemization-Free Peptide Coupling.core.ac.ukimperial.ac.uk

A critical challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the chiral α-carbon of amino acids during the coupling process. T3P® has proven to be an exceptional reagent in this regard, enabling the coupling of amino acids, including those prone to racemization, with little to no epimerization. ribbitt.comresearchgate.net This makes it a preferred choice for the synthesis of optically pure peptides. researchgate.net

The utility of T3P® in minimizing racemization has been demonstrated in both solution-phase and solid-phase peptide synthesis (SPPS). nih.govcsic.es In a notable application, T3P® was used in combination with pyridine (B92270) for the formation of amides from protected amino acids, yielding products with high optical purity. core.ac.uk The protocol has been shown to be effective even for sterically hindered peptides and in segment coupling strategies. core.ac.uk Chiral High-Performance Liquid Chromatography (HPLC) is often used to verify the absence of racemization in the resulting peptides. researchgate.net

Table 1: Examples of Racemization-Free Peptide Coupling using T3P®

| N-Protected Amino Acid | Amine Component | Product | Key Findings | Reference |

| N-Cbz-Alanine | Aniline | N-Cbz-Alanyl-aniline | High yield, no epimerization | core.ac.uk |

| N-Cbz-Phenylglycine | Benzylamine | N-Cbz-Phenylglycyl-benzylamine | High yield, no epimerization | core.ac.uk |

| N-Boc-Phenylglycine | L-Valine methyl ester | N-Boc-Phenylglycyl-L-valine methyl ester | High yield, no epimerization | google.com |

Synthesis of Amino Acid Derivatives and Peptidomimetics.core.ac.ukimperial.ac.uk

The applications of T3P® extend beyond standard peptide bond formation to the synthesis of a variety of amino acid derivatives and peptidomimetics. These modified structures are crucial in drug discovery and development for improving the pharmacokinetic properties of peptide-based therapeutics. T3P® facilitates the synthesis of these complex molecules with high efficiency. researchgate.net

One significant application is the one-pot synthesis of α-ureidopeptides from N-protected α-amino acids. core.ac.ukresearchgate.net This transformation proceeds through the formation of an acid azide (B81097) intermediate, which then undergoes a Curtius rearrangement to an isocyanate, followed by reaction with an amino acid ester. core.ac.uk T3P® has also been employed in the synthesis of other important building blocks, such as formamides and alkyl-gem-diamines, which are valuable in the construction of peptide mimics. core.ac.uk

Intermediacy in the Synthesis of Complex Organic Molecules

Propylphosphonic acid methyl ester and its anhydride derivative serve as valuable intermediates and reagents in the construction of complex organic scaffolds, particularly heterocyclic compounds.

Precursor in Indolizine (B1195054) Derivatives Synthesis.deepdyve.com

While direct evidence for the use of this compound as a direct precursor in indolizine synthesis is not extensively documented in the provided search results, the broader utility of T3P® in synthesizing nitrogen-containing heterocycles suggests its potential applicability in such transformations. T3P® is known to mediate cyclization reactions, a key step in the formation of many heterocyclic rings. researchgate.net

Role in Other Heterocyclic Compound Formations.researchgate.net

The application of T3P® in the synthesis of a wide array of heterocyclic compounds is well-established. researchgate.net It acts as a dehydrating agent, promoting cyclization reactions that lead to the formation of various ring systems. Some examples of heterocyclic compounds synthesized using T3P® include:

β-Lactams and β-Sultams: These four-membered rings are important structural motifs in many antibiotics. researchgate.net

Pyrazolones, Imidazoles, and 1,2,4-Triazoles: These five-membered heterocycles are prevalent in pharmaceuticals and agrochemicals. researchgate.net

Oxadiazoles (B1248032) and Thiadiazoles: These heterocycles containing two heteroatoms are also of significant interest in medicinal chemistry. researchgate.net

Indoles, Quinolines, and various Imidazopyridines: These fused heterocyclic systems are common scaffolds in biologically active molecules. researchgate.net

The versatility of T3P® in promoting these cyclization reactions underscores its importance as a tool for synthetic chemists to access a diverse range of heterocyclic structures. researchgate.net

Utilization in Functional Group Transformations.researchgate.netdeepdyve.com

Beyond its role in amide bond formation and heterocycle synthesis, T3P® is a versatile reagent for a variety of functional group transformations. researchgate.netdeepdyve.com Its dehydrating properties are key to many of these applications.

Some of the notable functional group transformations facilitated by T3P® include:

Conversion of Aldoximes and Ketoximes to Nitriles and Amides: This transformation is a useful method for the synthesis of nitriles and amides from readily available starting materials. researchgate.net

Dehydration of Carboxylic Acids and Amides to Nitriles and Isonitriles: T3P® provides an efficient means of accessing these valuable synthetic intermediates. researchgate.net

Reduction of Carboxylic Acids to Alcohols: This transformation offers an alternative to traditional reducing agents. researchgate.net

Acetalization and Thioacetalization of Aldehydes: T3P® can be used to protect aldehyde functional groups. researchgate.net

Conversion of Nα-protected amino/peptide acids into thioacids: This reaction provides access to important sulfur-containing amino acid derivatives. researchgate.net

Esterification: T3P® can be used to form esters from carboxylic acids. ribbitt.comresearchgate.net

Table 2: Functional Group Transformations using T3P®

| Starting Material | Product | Transformation | Reference |

| Aldoximes | Nitriles | Dehydration | researchgate.net |

| Carboxylic Acids | Nitriles | Dehydration | researchgate.net |

| Carboxylic Acids | Alcohols | Reduction | researchgate.net |

| Aldehydes | Acetals/Thioacetals | Acetalization/Thioacetalization | researchgate.net |

| Nα-protected amino acids | Thioacids | Thionation | researchgate.net |

| Carboxylic Acids | Esters | Esterification | ribbitt.comresearchgate.net |

Academic Implications of Chemical Control Regimes on Organophosphonates

Classification of Propylphosphonate Analogues under International Conventions

The principal international treaty governing the control of chemical weapons and their precursors is the Chemical Weapons Convention (CWC), administered by the Organisation for the Prohibition of Chemical Weapons (OPCW). wikipedia.org The CWC categorizes controlled substances into three schedules based on their risk and legitimate uses. wikipedia.org

Propylphosphonic acid methyl ester and its analogues fall under the purview of Schedule 2 of the CWC. Specifically, Schedule 2, Part B, covers chemicals that are precursors to chemical weapons. warwick.ac.ukservice.gov.uk This schedule includes chemicals containing a phosphorus atom bonded to one methyl, ethyl, or propyl group, but not to further carbon atoms (unless specified elsewhere). warwick.ac.ukservice.gov.uk This classification has direct consequences for the production, use, and trade of these compounds.

Facilities that produce, process, or consume scheduled chemicals above certain thresholds are subject to declaration and routine inspection by the OPCW. Schedule 2 chemicals have legitimate, small-scale applications, but their manufacture must be declared, and there are restrictions on their export to countries that are not signatories to the CWC. wikipedia.org

Table 1: Examples of Scheduled Propylphosphonate Analogues and Related Precursors This interactive table provides examples of chemicals relevant to the CWC schedules.

| Chemical Name | CAS Number | CWC Schedule | Rationale for Inclusion |

| Dimethyl propylphosphonate | 18755-43-6 | 2B | Precursor containing a P-propyl group. dfat.gov.auopcw.org |

| Methylphosphonyl dichloride | 676-97-1 | 2B | Precursor containing a P-methyl group. warwick.ac.uk |

| Dimethyl methylphosphonate (B1257008) | 756-79-6 | 2B | Precursor containing a P-methyl group. warwick.ac.uk |

| Sarin | 107-44-8 | 1A | A highly toxic nerve agent. service.gov.uk |

| VX | 50782-69-9 | 1A | A highly toxic nerve agent. service.gov.uk |

Research Methodologies for Verifying Chemical Precursors and Byproducts in Controlled Contexts

The verification of controlled chemical precursors and their byproducts is a critical aspect of enforcing chemical control regimes and for environmental monitoring. Scientific research has focused on developing highly sensitive and specific analytical methods for their detection.

The primary techniques employed are chromatographic methods coupled with mass spectrometry. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of volatile and semi-volatile organophosphonates. GC-MS/MS, a tandem mass spectrometry technique, enhances selectivity and provides lower detection limits, which is particularly useful for analyzing complex matrices like food or environmental samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for less volatile and more polar organophosphonates. While it can sometimes be affected by matrix interferences, it is a powerful tool for a broad range of compounds. nih.gov

Effective detection relies heavily on sample preparation to isolate and concentrate the target analytes. Various extraction techniques have been developed and refined for this purpose:

Solid-Phase Extraction (SPE) uses a solid sorbent to adsorb the analytes from a liquid sample, which are then eluted with a solvent. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized technique where a small amount of extraction solvent is dispersed into the sample, providing a large surface area for rapid extraction. mdpi.com

Beyond traditional laboratory methods, research is also active in the development of biosensors for rapid, in-situ detection. nih.gov These systems often use enzymes, such as esterases, that are inhibited by organophosphates. The degree of enzyme inhibition can be measured to indicate the presence of these chemicals. nih.govresearchgate.net

Table 2: Overview of Analytical Methods for Organophosphonate Detection This interactive table summarizes key research methodologies.

| Method | Principle | Advantages | Common Applications |

| GC-MS/MS | Separation by gas chromatography, with detection by tandem mass spectrometry. nih.gov | High selectivity, precision, and low detection limits. nih.gov | Food safety, environmental monitoring. nih.gov |

| LC-MS/MS | Separation by liquid chromatography, with detection by tandem mass spectrometry. nih.gov | Suitable for a wide range of polarities and volatilities. nih.gov | Food analysis, biological samples. nih.gov |

| DLLME | Microextraction technique using a disperser and extraction solvent. mdpi.com | Fast, requires small solvent volumes. mdpi.com | Water and food sample analysis. mdpi.com |

| Enzyme Biosensors | Immobilized enzymes (e.g., esterases) that are inhibited by organophosphates. nih.govresearchgate.net | Potential for rapid, cheap, and in-field analysis. nih.gov | Food traceability, environmental screening. nih.gov |

Scholarly Perspectives on Dual-Use Chemicals in Synthetic Chemistry

The term "dual-use" refers to chemicals, equipment, or knowledge that can be used for both legitimate, peaceful purposes and for harmful or illicit activities. researchgate.netlupinepublishers.com Organophosphonates, including precursors like this compound, are often cited in scholarly discussions on dual-use chemistry because their legitimate applications (e.g., as flame retardants, pesticides, or in pharmaceuticals) are contrasted with their potential for misuse in the synthesis of nerve agents. researchgate.netcanada.ca

Academic discourse in this area centers on several key themes:

Ethical Responsibility : There is a growing consensus that chemists and the broader scientific community have an ethical responsibility to consider the potential misuse of their research. lupinepublishers.comresearchgate.net This involves fostering a culture of responsibility that anticipates risks without stifling innovation. frontiersin.org

Balancing Security and Openness : A major challenge is striking a balance between the need for security and the principle of open scientific exchange. frontiersin.org Overly restrictive controls could hamper legitimate research and development, while a lack of oversight increases the risk of misuse.

Regulatory Frameworks : Scholars analyze the effectiveness of international and national control regimes like the CWC and the Controlled Substances Act (CSA). congress.govusfca.edu These frameworks aim to prevent diversion by regulating the production, trade, and use of precursor chemicals. canada.cacongress.govpublications.gc.ca The CSA, for instance, categorizes chemicals into lists (List I and List II) to control substances used in the illicit manufacture of controlled drugs. congress.govusfca.edu

Education and Awareness : A significant scholarly perspective emphasizes the need for better education on dual-use issues within university chemistry curricula and professional training. frontiersin.org Increased awareness can help researchers recognize and mitigate potential risks associated with their work.

The dual-use dilemma remains a complex issue at the intersection of science, ethics, and international security. Scholarly perspectives highlight that while regulations are essential, a culture of responsible conduct within the scientific community is the most crucial element in preventing the misuse of chemical knowledge and materials. researchgate.netfrontiersin.org

Q & A

Q. What are the established synthetic routes for propylphosphonic acid methyl ester, and what are their advantages/limitations?

this compound can be synthesized via esterification of propylphosphonic acid with methanol under acid catalysis or via transesterification using phosphonic anhydrides. highlights that selective esterification methods, such as using alkoxy group donors (e.g., methanol with DBU as a catalyst), achieve yields up to 85% with high purity . However, challenges include controlling side reactions (e.g., hydrolysis or over-esterification) and optimizing reaction time/temperature. Characterization via ³¹P NMR and LC-MS is critical to confirm ester formation and purity .

Q. How can researchers characterize the structural and chemical properties of this compound?

Key techniques include:

- ³¹P NMR spectroscopy : To confirm the presence of the phosphonate ester group (δ ~20–30 ppm) and assess purity .

- FT-IR spectroscopy : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1050 cm⁻¹ (P-O-C stretch) confirm ester bonding .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Chromatography (HPLC/GC) : To quantify purity and detect byproducts like unreacted phosphonic acid or dialkyl esters .

Q. What are the primary reactivity patterns of this compound in aqueous and organic media?

The ester is prone to hydrolysis under acidic or basic conditions, forming propylphosphonic acid and methanol. Kinetic studies (e.g., pH-dependent hydrolysis rates) are essential for applications requiring stability . In organic solvents (e.g., ethyl acetate), it exhibits moderate stability but may degrade under prolonged heat (>60°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying experimental conditions?

Discrepancies in stability studies often arise from differences in solvent systems, temperature control, or trace water content. A systematic approach includes:

- Controlled replication : Repeat experiments with rigorously dried solvents and inert atmospheres (e.g., N₂ glovebox) .

- Advanced analytics : Use ³¹P NMR to track real-time degradation and LC-MS to identify decomposition products (e.g., phosphonic acid) .

- Statistical analysis : Apply ANOVA to compare stability across conditions (pH, temperature) and identify outliers .

Q. What experimental design considerations are critical for studying the ester’s role in organocatalytic or phosphorylation reactions?

Key factors include:

- Catalyst selection : DBU or DIPEA enhances esterification efficiency but may introduce side reactions with sensitive substrates .

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor ester stability, while polar aprotic solvents (e.g., DMF) accelerate reactivity .

- Stoichiometric control : Excess methanol drives esterification but risks byproduct formation; kinetic monitoring via inline IR or NMR is recommended .

Q. How can researchers address challenges in synthesizing isotopically labeled derivatives (e.g., deuterated or ¹³C-labeled this compound)?

Isotopic labeling requires:

- Precursor selection : Use deuterated methanol (CD₃OD) or ¹³C-labeled propyl groups in the phosphonic acid precursor .

- Purification : Affinity chromatography or preparative HPLC to isolate labeled esters from unlabeled byproducts .

- Validation : Isotopic enrichment is confirmed via HRMS and isotope-ratio mass spectrometry (IRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.